molecular formula C22H28N6O B10899349 3-(1H-benzimidazol-2-yl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide

3-(1H-benzimidazol-2-yl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide

Cat. No.: B10899349
M. Wt: 392.5 g/mol
InChI Key: SLNYJURAGXPHLL-FSJBWODESA-N
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Description

3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE is a complex organic compound that features a benzimidazole ring, a pyrazole ring, and a cyclopentane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Synthesis of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone.

    Cyclopentane Derivative Formation: The cyclopentane moiety is introduced through a series of alkylation and cyclization reactions.

    Final Coupling Reaction: The benzimidazole and pyrazole intermediates are coupled with the cyclopentane derivative using a hydrazone formation reaction, typically under reflux conditions with a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation Products: Oxidized derivatives of the benzimidazole and pyrazole rings.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted benzimidazole and pyrazole compounds.

Scientific Research Applications

3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: Used in studies of enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to DNA, causing disruption of replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE: Lacks the dimethyl substitution on the pyrazole ring.

    3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOHEXANECARBOHYDRAZIDE: Contains a cyclohexane moiety instead of a cyclopentane.

Uniqueness

The presence of both the benzimidazole and pyrazole rings, along with the specific substitution pattern, gives 3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE unique chemical properties. These include enhanced binding affinity to biological targets and potential for diverse chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H28N6O

Molecular Weight

392.5 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-1,2,2-trimethylcyclopentane-1-carboxamide

InChI

InChI=1S/C22H28N6O/c1-14-15(13-24-28(14)5)12-23-27-20(29)22(4)11-10-16(21(22,2)3)19-25-17-8-6-7-9-18(17)26-19/h6-9,12-13,16H,10-11H2,1-5H3,(H,25,26)(H,27,29)/b23-12+

InChI Key

SLNYJURAGXPHLL-FSJBWODESA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=N/NC(=O)C2(CCC(C2(C)C)C3=NC4=CC=CC=C4N3)C

Canonical SMILES

CC1=C(C=NN1C)C=NNC(=O)C2(CCC(C2(C)C)C3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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